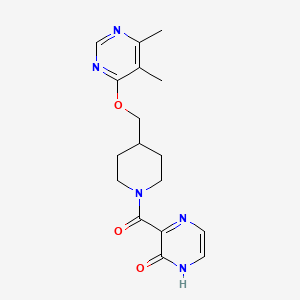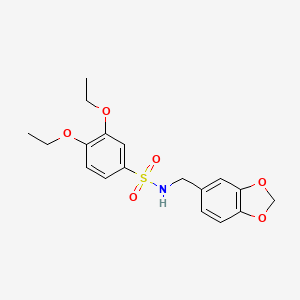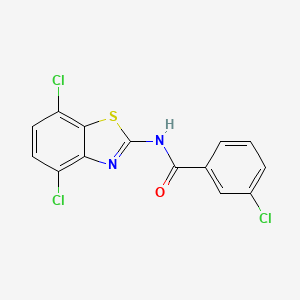
3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one is a multi-functional chemical with applications across various fields of chemistry and biology. It embodies a rich structural diversity, which allows it to engage in multiple types of chemical reactions and pathways, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one involves several key steps:
Starting Materials: Begin with 5,6-dimethylpyrimidine, piperidine, and pyrazin-2(1H)-one.
Reaction 1: Coupling of 5,6-dimethylpyrimidine with methoxymethyl chloride to form 5,6-dimethylpyrimidin-4-yl methoxymethyl ether.
Reaction 2: Reaction of the methoxymethyl ether with piperidine carbonyl chloride to form the intermediate compound 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl chloride.
Reaction 3: Coupling this intermediate with pyrazin-2(1H)-one under controlled conditions to yield the target compound.
Industrial Production Methods: In industrial settings, these reactions would be scaled up, often using continuous flow reactors for better yield and efficiency. Temperature control, solvent choice, and catalyst optimization play crucial roles in large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions might use sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halides and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrimidines or pyrazinones.
科学研究应用
Chemistry:
Used as a building block in organic synthesis.
Acts as a ligand in coordination chemistry.
Biology:
Potential inhibitor in enzyme-catalyzed reactions.
Used in the design of novel pharmaceuticals.
Medicine:
Investigated for its anticancer properties.
Possible application in antiviral drug development.
Industry:
Utilized in the manufacture of agrochemicals.
Plays a role in polymer synthesis for advanced materials.
作用机制
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes or receptors. The exact molecular targets depend on its application. For instance, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression, thereby blocking the disease pathway.
相似化合物的比较
3-(4-(Methoxymethyl)piperidine-1-carbonyl)pyrazin-2(1H)-one
5,6-Dimethylpyrimidin-4-yl methoxymethyl ether
Each of these compounds shares structural similarities but varies in specific functional groups, making 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one unique in its applications and reactivity.
属性
IUPAC Name |
3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-12(2)20-10-21-16(11)25-9-13-3-7-22(8-4-13)17(24)14-15(23)19-6-5-18-14/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWINMPHZBOUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NC=CNC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2915668.png)

![N'-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2915671.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915673.png)
![4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2915674.png)
![methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride](/img/structure/B2915675.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915679.png)


![Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate](/img/structure/B2915686.png)


